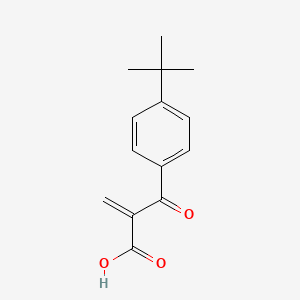2-(p-tert-Butylbenzoyl)acrylic acid
CAS No.: 220380-59-6
Cat. No.: VC2886118
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 220380-59-6 |
|---|---|
| Molecular Formula | C14H16O3 |
| Molecular Weight | 232.27 g/mol |
| IUPAC Name | 2-(4-tert-butylbenzoyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C14H16O3/c1-9(13(16)17)12(15)10-5-7-11(8-6-10)14(2,3)4/h5-8H,1H2,2-4H3,(H,16,17) |
| Standard InChI Key | OUCCYAGWYXJJFZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)C(=C)C(=O)O |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)C(=C)C(=O)O |
Introduction
Chemical Properties and Physical Characteristics
The chemical and physical properties of 2-(p-tert-Butylbenzoyl)acrylic acid provide insight into its behavior in various chemical environments and potential applications. Based on available data, the compound exhibits the following predicted properties:
Physical Properties
Table 1: Physical Properties of 2-(p-tert-Butylbenzoyl)acrylic acid
| Property | Value | Confidence/Status |
|---|---|---|
| Molecular Formula | C14H16O3 | Confirmed |
| Molecular Weight | 232.27 g/mol | Calculated |
| Physical State | Solid* | Predicted |
| Boiling Point | 394.6±42.0 °C | Predicted |
| Density | 1.105±0.06 g/cm³ | Predicted |
*The physical state is inferred based on similar compounds and its predicted boiling point.
The high boiling point of 394.6°C (with a prediction uncertainty of ±42.0°C) indicates strong intermolecular forces, likely due to hydrogen bonding through the carboxylic acid group as well as π-π interactions between aromatic rings . Such a high boiling point suggests thermal stability, which could be advantageous in applications requiring processing at elevated temperatures.
Chemical Properties
The chemical behavior of 2-(p-tert-Butylbenzoyl)acrylic acid is characterized by several reactive functional groups:
Table 2: Chemical Properties of 2-(p-tert-Butylbenzoyl)acrylic acid
| Property | Value | Confidence/Status |
|---|---|---|
| pKa | 2.22±0.11 | Predicted |
| Acid-Base Behavior | Acidic | Based on carboxylic acid group |
| Functional Groups | Carboxylic acid, α,β-unsaturated carbonyl, aromatic ring | Confirmed |
| Reactivity Sites | Carboxylic acid group, alkene, carbonyl | Structure-based |
The predicted pKa value of 2.22±0.11 indicates that this compound is a moderately strong organic acid , comparable to other carboxylic acids. This acidity would facilitate salt formation with bases and participation in various acid-catalyzed reactions.
Structural Analysis and Molecular Features
The molecular structure of 2-(p-tert-Butylbenzoyl)acrylic acid combines several important structural elements that contribute to its chemical behavior and potential applications.
Key Structural Elements
The compound can be broken down into three primary structural components:
-
A para-substituted benzene ring with a tert-butyl group
-
A connecting carbonyl (ketone) group
-
An acrylic acid moiety (a vinyl group with a carboxylic acid)
This arrangement results in a conjugated system extending from the aromatic ring through the carbonyl and into the alkene of the acrylic acid portion. The extended conjugation likely influences the compound's spectroscopic properties and reactivity patterns.
Structural Comparison to Related Compounds
While the search results don't provide direct comparisons, we can draw parallels between 2-(p-tert-Butylbenzoyl)acrylic acid and related compounds such as tert-butyl acrylate, which appears in the search results. Unlike tert-butyl acrylate (C7H12O2), which contains a tert-butyl ester group , 2-(p-tert-Butylbenzoyl)acrylic acid features a carboxylic acid directly attached to the vinyl group, making it more acidic and reactive in certain contexts.
The presence of the p-tert-butylbenzoyl group distinguishes this compound from simple acrylic acid derivatives and likely influences its solubility, reactivity, and physical properties. The tert-butyl group on the aromatic ring would increase lipophilicity and potentially affect molecular packing in the solid state.
Applications and Research Significance
Based on its structure and chemical properties, 2-(p-tert-Butylbenzoyl)acrylic acid has potential applications in several areas:
Polymer Chemistry
The presence of the acrylic acid moiety suggests potential applications in polymer chemistry. Similar compounds like tert-butyl acrylate are used in the preparation of poly(acrylic acid) through controlled radical polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) . The compound might serve as a monomer for the synthesis of functionalized polymers with pendant p-tert-butylbenzoyl groups.
Unlike direct polymerization of acrylic acid, which can lead to branching and side reactions, the steric bulk of the p-tert-butylbenzoyl group might influence the polymerization kinetics and properties of the resulting polymers.
Organic Synthesis
In organic synthesis, 2-(p-tert-Butylbenzoyl)acrylic acid could potentially serve as a building block for more complex molecules. The combination of reactive functional groups provides multiple handles for further transformations:
-
The carboxylic acid group could be derivatized to form esters, amides, or anhydrides
-
The α,β-unsaturated system could engage in addition reactions
-
The tert-butyl group could serve as a protecting group or be used to direct selectivity in certain transformations
Material Science Applications
The extended conjugation and aromatic character of 2-(p-tert-Butylbenzoyl)acrylic acid suggest potential applications in materials with optical or electronic properties. Compounds with similar structural features have been investigated for applications in:
-
Photopolymerizable resins
-
Specialty coatings
-
Functional materials with specific optical properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume